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Compound Name: 3-Amino-6-methoxypyridazine

Cat. No.: B1266373

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methoxypyridazine is a versatile heterocyclic compound of significant interest in
medicinal chemistry and drug development.[1] It serves as a crucial intermediate in the
synthesis of a variety of biologically active molecules.[1][2] The reactivity of its substituent
groups dictates its utility as a synthetic building block. This technical guide focuses specifically
on the reactivity of the methoxy group at the 6-position of the pyridazine ring, providing insights
into its susceptibility to nucleophilic displacement and demethylation reactions.

The pyridazine ring, being electron-deficient, influences the reactivity of its substituents. The
methoxy group, typically a poor leaving group in nucleophilic aromatic substitution reactions on
electron-rich aromatic systems, can be displaced under specific conditions on this
heteroaromatic scaffold.[2] This reactivity is crucial for the functionalization of the 6-position,
enabling the introduction of diverse pharmacophores.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-6-methoxypyridazine is
presented in Table 1.
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Property Value Reference
Molecular Formula CsH7NsO [3]
Molecular Weight 125.13 g/mol [3]

Melting Point 108-109 °C [4]

Boiling Point 353.5£22.0 °C (Predicted) [4]

Density 1.224 g/cm3 [4]

pKa (Predicted) 3.5 (most basic)

LogP -0.4 [3]

Moderately soluble in polar
B organic solvents (methanol,
Solubility o [2]
ethanol, DMSO), limited

aqueous solubility.

Reactivity of the Methoxy Group

The methoxy group at the 6-position of 3-Amino-6-methoxypyridazine can undergo two
primary types of reactions: nucleophilic aromatic substitution and demethylation. The electron-
deficient nature of the pyridazine ring is a key factor in enabling these transformations.

Nucleophilic Aromatic Substitution

While the methoxy group is not a classical leaving group, its displacement on the pyridazine
ring by nucleophiles is possible, particularly under forcing conditions.[2] This reaction proceeds
via a nucleophilic addition-elimination mechanism, where the attack of a nucleophile at the 6-
position forms a Meisenheimer-like intermediate, followed by the elimination of the methoxide

ion.

A general workflow for this transformation is depicted below:
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Caption: General workflow for nucleophilic aromatic substitution.
Experimental Protocol: General Considerations for Nucleophilic Substitution

A definitive, optimized protocol for the direct nucleophilic substitution of the methoxy group in 3-
Amino-6-methoxypyridazine is not extensively documented in the reviewed literature.
However, based on analogous reactions with other methoxypyridazines, a general procedure
can be proposed.

o Reactants: 3-Amino-6-methoxypyridazine (1 equivalent) and the incoming nucleophile (2-
10 equivalents).

e Solvent: A high-boiling polar aprotic solvent such as DMF, DMSO, or NMP is often suitable.

o Temperature: Elevated temperatures, typically in the range of 100-180 °C, are likely required
to facilitate the reaction.

o Additives: In some cases, the addition of a base (e.g., K2COs, NaH) may be necessary to
deprotonate the nucleophile or to neutralize any acidic byproducts.

o Work-up: After cooling, the reaction mixture is typically poured into water and the product is
extracted with an organic solvent. Purification is usually achieved by column chromatography
or recrystallization.
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It is important to note that the amino group at the 3-position can also act as a nucleophile or be
susceptible to side reactions under these conditions. Protection of the amino group may be
necessary depending on the nature of the nucleophile and the reaction conditions.

Demethylation

The cleavage of the methyl-oxygen bond of the methoxy group, known as demethylation, is a
more commonly reported reaction for methoxypyridazines, particularly with amine nucleophiles.
[5] This reaction results in the formation of a pyridazinone derivative.

A study on the demethylation of various chloro-methoxypyridazines with amines provides
strong evidence for this reactivity pathway.[5] When treated with an excess of a primary or
secondary amine, the methoxy group is cleaved to afford the corresponding pyridazinone.[5]

The proposed mechanism involves the nucleophilic attack of the amine on the methyl group of
the methoxy substituent, proceeding through an Sn2-like transition state.

Reactants Products

[Amine (e.0., MorpholineD Proces$s >[N-Methylated Aminej

|— Heating *
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Caption: Proposed demethylation pathway with an amine.

Experimental Protocol: Demethylation of Chloro-Methoxypyridazines with Morpholine
(Analogous System)

The following protocol is adapted from the study on the demethylation of chloro-
methoxypyridazines and serves as a starting point for the demethylation of 3-Amino-6-
methoxypyridazine.[5]
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» Reactants: Chloro-methoxypyridazine (1 equivalent) and morpholine (10 equivalents).
e Reaction Conditions: The mixture is heated, and the reaction progress is monitored by TLC.

o Work-up: After completion, the excess morpholine is removed. The product can be isolated
and purified by standard techniques such as crystallization or chromatography.

For 3-Amino-6-methoxypyridazine, a similar protocol would likely be effective, although
optimization of the reaction time and temperature would be necessary.

Quantitative Data

Quantitative data on the direct displacement or demethylation of the methoxy group in 3-
Amino-6-methoxypyridazine is scarce in the available literature. However, the yields from
analogous demethylation reactions of chloro-methoxypyridazines provide a useful benchmark.

Starting ] )
. Amine Product Yield (%) Reference
Material
3,4-dichloro-5- 5-chloro-6-(4-
methoxypyridazi Morpholine morpholinyl)-4(1 77 [5]
ne H)-pyridazinone
3,4-dichloro-5- 4-chloro-3,5-di(4-
methoxypyridazi Morpholine morpholinyl)pyrid 6 [5]
ne azine
Conclusion

The methoxy group in 3-Amino-6-methoxypyridazine exhibits reactivity towards nucleophilic
attack, primarily through nucleophilic aromatic substitution and demethylation pathways. While
direct substitution of the methoxy group is possible, it likely requires harsh reaction conditions.
Demethylation, particularly with amine nucleophiles, appears to be a more facile
transformation, leading to the formation of the corresponding pyridazinone.

The information presented in this guide, drawn from existing literature on analogous systems,
provides a solid foundation for researchers to explore the functionalization of 3-Amino-6-
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methoxypyridazine at the 6-position. Further experimental work is warranted to establish
optimized protocols and to fully elucidate the scope and limitations of these reactions for this
specific, valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1266373?utm_src=pdf-body
https://www.benchchem.com/product/b1266373?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8134491.htm
https://www.smolecule.com/products/s662616
https://pubchem.ncbi.nlm.nih.gov/compound/81673
https://pubchem.ncbi.nlm.nih.gov/compound/81673
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8134491.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8134491.aspx
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Fr-1987-01-0001
https://www.benchchem.com/product/b1266373#reactivity-of-the-methoxy-group-in-3-amino-6-methoxypyridazine
https://www.benchchem.com/product/b1266373#reactivity-of-the-methoxy-group-in-3-amino-6-methoxypyridazine
https://www.benchchem.com/product/b1266373#reactivity-of-the-methoxy-group-in-3-amino-6-methoxypyridazine
https://www.benchchem.com/product/b1266373#reactivity-of-the-methoxy-group-in-3-amino-6-methoxypyridazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266373?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

